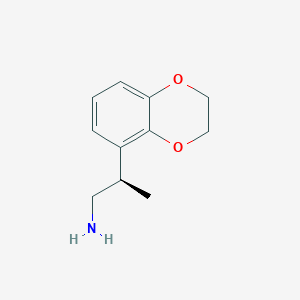

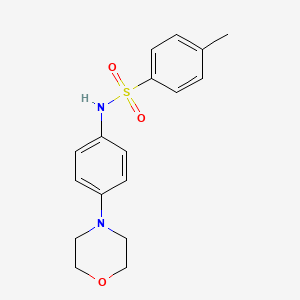

![molecular formula C11H11FN2 B2455595 5-fluoro-2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole CAS No. 863110-79-6](/img/structure/B2455595.png)

5-fluoro-2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a chemical compound that has been studied for its potential anti-tumor activity . It belongs to the class of compounds known as 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoles .

Synthesis Analysis

The synthesis of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The synthesized compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .Chemical Reactions Analysis

The chemical reactions involving 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are primarily related to its antiproliferative activity. The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .Mécanisme D'action

Target of Action

The primary target of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility, making it a significant target in cancer research .

Mode of Action

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole interacts with its target by binding to the active site of the c-Met receptor . This interaction inhibits the receptor’s activity, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The compound affects the HGF/c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration. By inhibiting the c-Met receptor, the compound disrupts this pathway, leading to reduced cancer cell proliferation .

Result of Action

The molecular and cellular effects of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole’s action include a significant decrease in cancer cell proliferation . The compound also inhibits the cytolytic activity of cancer cells, further contributing to its antitumor effects .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been found to possess multiple pharmacological activities, making it a useful compound for investigating a variety of therapeutic applications. However, there are some limitations to using 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole in laboratory experiments, such as the lack of long-term safety data and the potential for unwanted side effects.

Orientations Futures

Future research on 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole should focus on further elucidating its mechanism of action, as well as investigating its potential therapeutic applications in preclinical and clinical studies. Additionally, further research should be done to investigate the long-term safety of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, as well as its potential for drug-drug interactions. Other potential areas of research include investigating the pharmacokinetics and pharmacodynamics of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, as well as its potential for formulation and delivery.

Méthodes De Synthèse

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be synthesized via a multi-step process that involves the condensation of 4-fluorobenzaldehyde with 2,3,4,9-tetrahydropyrido[3,4-b]indole in the presence of a base and an acid. The reaction is carried out in an aqueous solvent, and the resulting product is purified by recrystallization.

Applications De Recherche Scientifique

- Résultats de la recherche: Une série de nouveaux dérivés de 2,3,4,5-tétrahydro-1H-pyrido[4,3-b]indole a été conçue et synthétisée. Ces composés ont montré une activité antitumorale élevée contre des lignées de cellules cancéreuses (Hela, A549, HepG2 et MCF-7) in vitro. Il est à noter que l'introduction de groupes sulfonyle a augmenté leur activité antiproliférative. Des études de docking moléculaire ont révélé leurs orientations de liaison dans le site actif du c-Met .

- Résultats de la recherche: Les chercheurs ont prédit la valeur de la CE50 du noyau 2,3,4,5-tétrahydro-1H-pyrido[4,3-b]indole en tant que nouveau chémo type de potentialisateurs. Cette étude visait à établir un modèle de relation quantitative structure-activité (QSAR) pour des applications thérapeutiques potentielles .

- Résultats de la recherche: De nouveaux dérivés indolyle et oxochromenyle de la xanthénone ont été étudiés pour leur potentiel anti-VIH-1. Parmi eux, la 1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)-4-méthylthiosemicarbazide a montré une activité antivirale in vitro prometteuse .

Agents anticancéreux

Potentialisateurs de la mucoviscidose

Activité anti-VIH-1

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with c-Met kinase, a key enzyme involved in cellular signaling . The main binding mode of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with c-Met kinase site is the hydrophobic region .

Cellular Effects

In cellular contexts, 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has shown significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It inhibits the proliferation of these cells in a dose-dependent manner, and also markedly inhibits their cytolytic activity .

Molecular Mechanism

The molecular mechanism of action of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its binding to the active site of c-Met . This binding interaction is thought to inhibit the activity of c-Met, thereby exerting its antiproliferative effects .

Temporal Effects in Laboratory Settings

Its antiproliferative activity has been observed to be dose-dependent, suggesting that its effects may change over time depending on the concentration of the compound .

Propriétés

IUPAC Name |

5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYPXMKZIWAIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

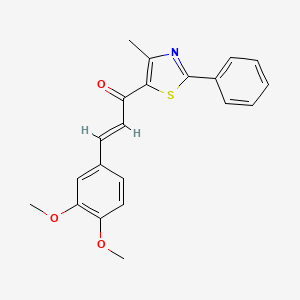

![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2455513.png)

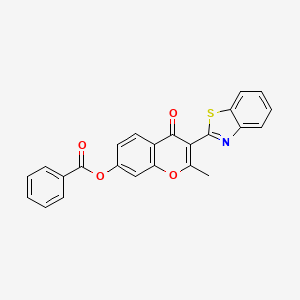

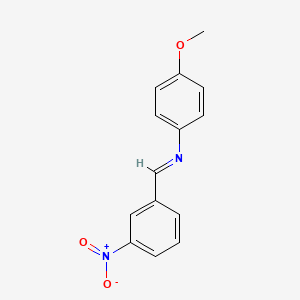

![3-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2455520.png)

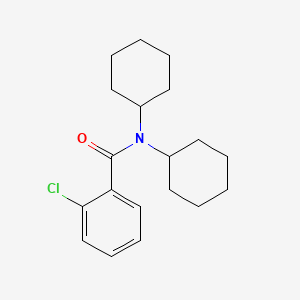

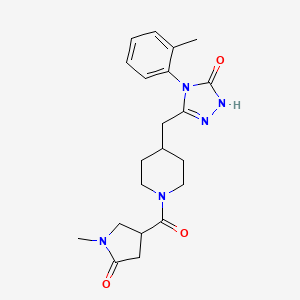

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455528.png)

![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2455531.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2455535.png)